Ethyl 2-(2-(2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a pyrimidine derivative, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Pyrimidine Derivative: The 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol can be synthesized separately and then coupled with the thiazole derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it can be explored as a lead compound for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with thiazole and pyrimidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate: This compound is unique due to its specific combination of functional groups and rings.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring but differ in their substituents and biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring but have different substituents and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer a distinct set of biological activities and chemical reactivity compared to other thiazole or pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-3-22-11(20)4-9-6-24-14(16-9)17-10(19)7-23-12-8(2)5-15-13(21)18-12/h5-6H,3-4,7H2,1-2H3,(H,15,18,21)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPPKINBJFISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C=NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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